
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a halogenated heterocyclic compound with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with cyclohexanone in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 exhibit distinct reactivity patterns, with the 4-position being more susceptible to substitution due to electronic and steric factors.
Key Reagents and Conditions
-
Amines : Primary and secondary amines displace chlorine atoms under thermal conditions.
-
Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
-
Temperature : Reactions typically proceed at 100–120°C for 24–72 hours.
Representative Substitution Reactions
Regioselectivity Notes :
-
Substitution occurs preferentially at the 4-position chlorine due to reduced steric hindrance.
-
Sequential substitution (e.g., replacing both chlorines) requires harsher conditions or stepwise modifications.
Hydrogenolysis and Deprotection
While not a direct reaction of the dichloro compound, hydrogenolysis is critical in downstream applications. For example:
-
Catalytic transfer hydrogenation with Pd(OH)₂/C and ammonium formate removes benzyl protecting groups from amine-substituted derivatives .
Mechanistic Insights
The substitution mechanism involves nucleophilic aromatic substitution (SNAr) :
-
Ring Activation : Electron-withdrawing chlorine groups polarize the aromatic ring, increasing electrophilicity.
-
Nucleophilic Attack : Amines or other nucleophiles attack the electron-deficient carbon at position 4.
-
Rearomatization : Loss of HCl regenerates aromaticity, stabilizing the product.
Kinetic Studies :
-
Reactions follow second-order kinetics, dependent on both amine and dichloro compound concentrations .
Stability and Handling
-
Storage : Stable at −20°C under inert gas (argon or nitrogen).
-
Decomposition : Prolonged exposure to moisture or heat may lead to hydrolysis of chlorine substituents.
Scientific Research Applications
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 4-chloro-6,7-dimethoxyquinoline
Uniqueness
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of chlorine atoms at positions 2 and 4. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives .
Biological Activity
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.08 g/mol. The compound features two chlorine atoms at the 2 and 4 positions of the tetrahydroquinoline structure, which significantly influences its biological behavior and interaction with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets. This interaction can result in the inhibition of enzyme activity or modulation of receptor function.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor functions that are crucial for cellular signaling and response.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties :
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation through its interaction with inflammatory pathways.
-
Neuroprotective Applications :
- There is ongoing research into its potential neuroprotective effects, particularly in conditions associated with oxidative stress and neurodegeneration.
-
Antimicrobial Activity :
- Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds within the tetrahydroquinazoline family, the following table summarizes key attributes:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H9Cl2N | Anticancer (topoII inhibitor), anti-inflammatory |
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline | C10H10Cl2N | Antimicrobial properties |
2-Methyl-5,6-dihydro-4H-pyrido[3,4-b]quinolin-1(2H)-one | C10H9N | Neuroprotective effects |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Topoisomerase Inhibition : A study conducted by researchers identified this compound as a potent inhibitor of topoII with favorable pharmacokinetic properties. The lead compound showed no significant off-target activity against a wide array of proteins tested .
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties demonstrated that it could significantly reduce markers of inflammation in vitro and in vivo models .
Q & A
Q. Basic: What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline with high yield?
Answer:
The synthesis of quinazoline derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) with acid catalysts. For example, a similar compound, 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole, was synthesized via 18-hour reflux in DMSO followed by crystallization in water-ethanol (65% yield) . Key factors include:
- Solvent choice : DMSO enhances nucleophilic substitution reactions.
- Catalyst : Glacial acetic acid aids in Schiff base formation during condensation steps .
- Purification : Crystallization using water-ethanol mixtures improves purity. Adjusting stoichiometry and reaction time may further optimize yield.
Q. Basic: What spectroscopic methods are most reliable for characterizing this compound?
Answer:
- NMR : - and -NMR are critical for confirming hydrogen and carbon environments, especially distinguishing aromatic vs. aliphatic protons in the tetrahydroquinazoline core .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .
Q. Advanced: How do substituent modifications on the quinazoline core influence biological activity?
Answer:
The tetrahydroquinazoline scaffold allows diverse substitutions that modulate interactions with biological targets:
- Chlorine atoms : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., antibacterial targets) .
- Phenyl groups : Improve π-π stacking with aromatic residues in proteins, as seen in 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives .
- Heterocyclic additions : Thiazole or triazole moieties can introduce hydrogen-bonding or metal-chelating properties .
Comparative studies using IC or MIC assays are recommended to quantify structure-activity relationships (SAR) .
Q. Advanced: How should researchers resolve contradictions in reported biological activity data for quinazoline derivatives?
Answer:
Discrepancies often arise from variations in assay protocols or compound purity. Methodological solutions include:
- Standardized assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for antibacterial testing, as applied in 2-(chloromethyl)quinazoline studies .
- Control experiments : Validate purity via HPLC and confirm stereochemistry with chiral columns .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple replicates .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles are mandatory due to risks of skin/eye irritation (H311, H331) .
- Storage : Store under inert atmosphere at 2–8°C to prevent degradation .
- Waste disposal : Follow EPA guidelines for halogenated organic compounds (e.g., incineration) .
Q. Advanced: What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations : Model electron density maps to identify electrophilic centers (e.g., C-2 and C-4 positions) prone to substitution .
- Molecular docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- Retrosynthetic software : Tools like Synthia™ propose feasible synthetic routes based on reported quinazoline methodologies .
Q. Basic: How can researchers validate the stability of this compound under varying pH conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
- Analytical monitoring : Use HPLC to track degradation products and UV-Vis spectroscopy to detect shifts in λ .
- Kinetic modeling : Calculate degradation rate constants () to predict shelf-life under physiological conditions .
Q. Advanced: What strategies mitigate byproduct formation during the alkylation of tetrahydroquinazoline derivatives?
Answer:
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during alkyl halide additions .
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups to direct regioselectivity .
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
Properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAXPKVNVXMVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504065 | |
Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-85-1 | |
Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.